Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. The compound has a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.23 g/mol . The bicyclo[1.1.0]butane core is known for its inherent strain, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-oxocyclobutane-1-carboxylic acid with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 24 hours, followed by the addition of methyl iodide to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-phenylbicyclo[1.1.0]butane-1-carboxylic acid.
Reduction: Methyl 3-phenylbicyclo[1.1.0]butane-1-methanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s strained bicyclic structure allows it to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates. These intermediates can interact with various biological targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural feature imparts distinct reactivity and properties compared to other bicyclo[1.1.0]butane derivatives. Its ability to undergo selective functionalization and ring-opening reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
30493-96-0 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-14-10(13)12-7-11(12,8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
ZKBDVTAODHCHTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.